molecular formula C8H7ClO2 B170670 4-Chloro-3-methoxybenzaldehyde CAS No. 13726-16-4

4-Chloro-3-methoxybenzaldehyde

Cat. No. B170670
CAS RN: 13726-16-4
M. Wt: 170.59 g/mol
InChI Key: BZCOHGUBYSDFET-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzaldehyde, also known as 3-甲氧基-4-氯苯甲醛, is a chemical compound with the formula C8H7ClO2 and a molecular weight of 170.59 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an aldehyde group .


Physical And Chemical Properties Analysis

4-Chloro-3-methoxybenzaldehyde has a density of 1.2±0.1 g/cm³. It has a boiling point of 265.2±20.0 °C at 760 mmHg. The compound has a molar refractivity of 44.6±0.3 cm³ and a molar volume of 137.1±3.0 cm³ .

Scientific Research Applications

Solubility and Activity Coefficients

  • Solubility in Water : A study by Larachi et al. (2000) investigated the solubility of derivatives like 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water, providing valuable data for understanding its behavior in aqueous environments. The solubility-temperature dependence was found to be well represented by Van't Hoff relationships, offering insights for applications where temperature-sensitive solubility is critical (Larachi et al., 2000).

Synthesis and Antioxidant Activity

  • Synthesis and Evaluation : Rijal et al. (2022) conducted a synthesis of related compounds, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities. This research is pivotal in exploring the potential for creating derivatives with enhanced antioxidant properties (Rijal et al., 2022).

Chemical Degradation and Synthesis

  • Chemical Degradation Products : Hyötyläinen and Knuutinen (1993) focused on the synthesis and gas chromatographic separation of chlorinated vanillins, including 4-hydroxy-3-methoxybenzaldehydes. Their work provided valuable information on the synthesis, purity, and structural verification of these compounds, useful for various industrial applications (Hyötyläinen & Knuutinen, 1993).

Alkylation and New Compound Formation

  • Alkylation Methods : Khachatryan et al. (2015) developed a scalable and economical method for preparing 3-chloromethyl-4-methoxybenzaldehyde, leading to the creation of new aromatic aldehydes. This advancement is crucial for the synthesis of novel compounds in the chemical industry (Khachatryan et al., 2015).

Bioconversion and Halogenation

  • Halogenation in Bioconversion : Beck et al. (2000) used membrane inlet mass spectrometry to study the bioconversion of halogenated organic compounds by the fungus Bjerkandera adusta. They identified novel bioconversion products, including chlorinated methoxybenzaldehyde metabolites, highlighting the role of bioconversion in halogenation processes (Beck et al., 2000).

Spectroscopy and Quantum Chemical Investigations

  • Molecular Analysis : Abbas et al. (2016) conducted a detailed spectroscopic and quantum chemical investigation of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin. This research provides a deeper understanding of the molecular properties of such compounds, which is essential for their application in various scientific fields (Abbas et al., 2016).

Compound Synthesis and Structure

  • Compound Synthesis : Wu (2009) reported on the synthesis of 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide, a compound derived from 3-methoxybenzaldehyde. The study contributes to the understanding of the molecular structure and potential applications of such synthesized compounds (Wu, 2009).

Vanillin Synthesis Review

  • Vanillin Synthesis : Ju and Xin (2003) provided an in-depth review of the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde), highlighting its significance in the pharmaceutical, perfumery, and food flavoring industries. This comprehensive review proposes practical synthesis methods for vanillin, a closely related compound (Ju & Xin, 2003).

Paired Electrolysis and Hydrogenation

  • Electrolysis and Hydrogenation : Sherbo et al. (2018) reported a paired electrolysis process involving 4-methoxybenzaldehyde, demonstrating a method of driving organic reaction chemistry under ambient conditions with electricity. This innovative approach has implications for green chemistry and efficient synthesis processes (Sherbo et al., 2018).

Safety and Hazards

4-Chloro-3-methoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers were found related to 4-Chloro-3-methoxybenzaldehyde. One discusses the UV-induced conformational isomerization and photochemistry of the compound in cryogenic inert matrices . Another paper discusses the antifungal activity of redox-active benzaldehydes .

properties

IUPAC Name

4-chloro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOHGUBYSDFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512720
Record name 4-Chloro-3-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxybenzaldehyde

CAS RN

13726-16-4
Record name 4-Chloro-3-methoxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of (4-chloro-3-methoxyphenyl)methan-1-ol (5.08 g, 29.4 mmol) in benzene (120 mL) was added MnO2 (5.65 g, 65 mmol). The reaction mixture was refluxed for 17 hr, chilled, and filtered through Celite, washing the cake with CH2Cl2 (300 mL). The filtrate was concentrated in vacuo to give 4-chloro-3-methoxybenzaldehyde (4.5 g, 89%).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
5.65 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of pyridinium chlorochromate (1.37 g, 6.34 mmol) in dichloromethane (35 mL) was treated with Celite (2.0 g) and stirred at rt. A solution of (4-chloro-3-methoxyphenyl)methanol (730 mg, 4.23 mmol) in dichloromethane (5 mL) was added in one portion, and the resulting mixture was stirred at rt for 3 h. After this time, the mixture was diluted with diethyl ether, and stirred vigorously. The mixture was then filtered through a pad of silica gel and the collected solids were rinsed with additional diethyl ether. The combined filtrates were concentrated under vacuum to provide 4-chloro-3-methoxybenzaldehyde as a pale tan-yellow solid (630 mg, 87%). 1H NMR (400 MHz, CDCl3) δ ppm 3.98 (s, 3 H) 7.41 (dd, J=7.9, 1.8 Hz, 1 H) 7.45 (d, J=2.0 Hz, 1 H) 7.55 (d, J=7.6 Hz, 1 H) 9.95 (s, 1 H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ceric ammonium nitrate (43.3 g, 79.0 mmol, 4.00 equiv) was dissolved in 1:1 HOAc/H2O (200 mL). This solution was added dropwise over one hour to a stirred solution of the product from Step 1 (3.09 g, 19.7 mmol, 1.00 equiv) in 1:1 HOAc/H2O (100 mL) at 100° C. After the addition was complete, the reaction was stirred for an additional 15 minutes. The reaction was cooled, diluted with H2O and extracted twice with Et2O. The combined organic extracts were washed three times with H2O, three times with satd. NaHCO3, and once with brine. The organic phase was dried over MgSO4 and concentrated en vacuo to afford the title compound (3.00 g, 89%) as an amber oil. 1H NMR (400 MHz, CDCL3) 9.97 (s, 1H), 7.57 (d, 1H), 7.46 (s, 1H), 7.43 (d, 1H), 4.00 (s, 3H).
[Compound]
Name
Ceric ammonium nitrate
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 4-Chloro-3-methoxybenzaldehyde in Lepista diemii cultures?

A1: This research paper reports the isolation of 4-Chloro-3-methoxybenzaldehyde from Lepista diemii culture fluids for the first time. [] This discovery expands the known range of metabolites produced by fungi and suggests potential avenues for further investigation. While the specific role and effects of 4-Chloro-3-methoxybenzaldehyde in Lepista diemii remain unexplored in this study, its presence alongside other polyacetylenes and benzene derivatives hints at potential biosynthetic pathways and ecological roles. This finding contributes to the understanding of fungal secondary metabolism and may inspire further research into the bioactivities of these compounds.

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